molecular formula C11H12N4O B10922354 3-(1H-pyrazol-1-ylmethyl)benzohydrazide

3-(1H-pyrazol-1-ylmethyl)benzohydrazide

Cat. No.: B10922354
M. Wt: 216.24 g/mol
InChI Key: PSAGHLCDYDAZJV-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-ylmethyl)benzohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Preparation Methods

The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzohydrazide typically involves the reaction of benzohydrazide with pyrazole derivatives. One common method is the condensation reaction between benzohydrazide and pyrazole-1-carboxaldehyde under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-(1H-pyrazol-1-ylmethyl)benzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1H-pyrazol-1-ylmethyl)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

3-(1H-pyrazol-1-ylmethyl)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-(pyrazol-1-ylmethyl)benzohydrazide

InChI

InChI=1S/C11H12N4O/c12-14-11(16)10-4-1-3-9(7-10)8-15-6-2-5-13-15/h1-7H,8,12H2,(H,14,16)

InChI Key

PSAGHLCDYDAZJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)CN2C=CC=N2

Origin of Product

United States

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